molecular formula C13H9BrF2OZn B14887153 4-(3',5'-DifluorobenZyloxy)phenylZinc bromide

4-(3',5'-DifluorobenZyloxy)phenylZinc bromide

Cat. No.: B14887153
M. Wt: 364.5 g/mol
InChI Key: RVBDUIHIBSZAQS-UHFFFAOYSA-M
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Description

4-(3’,5’-Difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3’,5’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 4-(3’,5’-Difluorobenzyloxy)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-(3’,5’-Difluorobenzyloxy)bromobenzene+Zn4-(3’,5’-Difluorobenzyloxy)phenylzinc bromide\text{4-(3',5'-Difluorobenzyloxy)bromobenzene} + \text{Zn} \rightarrow \text{4-(3',5'-Difluorobenzyloxy)phenylzinc bromide} 4-(3’,5’-Difluorobenzyloxy)bromobenzene+Zn→4-(3’,5’-Difluorobenzyloxy)phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common.

Chemical Reactions Analysis

Types of Reactions

4-(3’,5’-Difluorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is often used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Often used in coupling reactions.

    Inert Atmosphere: To prevent oxidation, reactions are typically carried out under nitrogen or argon.

    Solvents: THF is commonly used due to its ability to stabilize organozinc compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

4-(3’,5’-Difluorobenzyloxy)phenylzinc bromide is used in various fields of scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to modify biologically active molecules, potentially leading to new pharmaceuticals.

    Medicine: Research into new drug candidates often involves the use of organozinc compounds for the synthesis of novel compounds.

    Industry: It is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(3’,5’-Difluorobenzyloxy)phenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to a suitable electrophile. This process is facilitated by the presence of a catalyst, such as palladium, which activates the electrophile and allows the transfer to occur. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • 4-Fluorophenylzinc bromide
  • Benzylzinc bromide

Comparison

4-(3’,5’-Difluorobenzyloxy)phenylzinc bromide is unique due to the presence of the difluorobenzyloxy group, which can impart different reactivity and selectivity compared to other organozinc compounds

Properties

Molecular Formula

C13H9BrF2OZn

Molecular Weight

364.5 g/mol

IUPAC Name

bromozinc(1+);1,3-difluoro-5-(phenoxymethyl)benzene

InChI

InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-10(7-12(15)8-11)9-16-13-4-2-1-3-5-13;;/h2-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

RVBDUIHIBSZAQS-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)OCC2=CC(=CC(=C2)F)F.[Zn+]Br

Origin of Product

United States

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